N-(oxan-4-yl)piperidin-4-amine
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Overview
Description
Mechanism of Action
Target of Action
N-(oxan-4-yl)piperidin-4-amine, also known as N-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine, is a selective antagonist of the kappa opioid receptor (KOR) . KORs are one of the primary targets of this compound . They play a crucial role in the regulation of pain, mood, and consciousness .
Mode of Action
As a KOR antagonist, this compound binds to KORs and prevents their activation by endogenous kappa opioids . This blockade of KORs can lead to a variety of effects, depending on the physiological context .
Biochemical Pathways
The kappa opioid system is involved in a wide range of physiological processes. KOR antagonists like this compound can influence these processes by modulating the activity of KORs .
Pharmacokinetics
This compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and its duration of action in pharmacological experiments in rats .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific physiological context. In general, KOR antagonists can have potent effects on pain, mood, and consciousness . For example, oral administration of this compound has shown strong efficacy in antagonizing prolactin secretion and tail-flick analgesia induced by a KOR agonist in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs, the physiological state of the individual, and genetic factors can all affect how this compound interacts with KORs and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)piperidin-4-amine typically involves the condensation of piperidine derivatives with oxan-4-yl groups. One common method is the reductive amination of piperidine with tetrahydro-2H-pyran-4-yl aldehyde or ketone. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted piperidine derivatives .
Scientific Research Applications
N-(oxan-4-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
4-Piperidinemethanol: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(oxan-4-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-4-yl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(oxan-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBJGWBFPNCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914654-73-2 |
Source
|
Record name | N-(oxan-4-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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